molecular formula C7H4FIN2 B1395226 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190319-92-6

6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395226
CAS No.: 1190319-92-6
M. Wt: 262.02 g/mol
InChI Key: UQLFCESQBDYRJP-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with fluorine at the 6-position and iodine at the 3-position. The iodine atom at position 3 serves as a reactive site for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry . Its fluorine substituent modulates electronic properties and metabolic stability, which are critical for drug design .

Properties

IUPAC Name

6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLFCESQBDYRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696662
Record name 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80696662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-92-6
Record name 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 FGFR Inhibition

The primary application of 6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine lies in its role as an FGFR inhibitor. Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers, making this compound a promising candidate for targeted cancer therapies. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in breast cancer cells, indicating its potential as a lead compound for further development in oncology .

1.2 Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of various bioactive molecules. For instance, it is utilized in palladium-catalyzed reactions to create multi-aryl 7-azaindoles, which are known for their diverse biological activities . The ability to modify the compound's structure allows for the exploration of new therapeutic avenues.

Radiolabeling and Imaging Applications

The presence of iodine in this compound makes it suitable for radiolabeling. Radioactive isotopes of iodine can be employed in imaging techniques such as positron emission tomography (PET). By incorporating a radiolabeled version of this compound into drug molecules, researchers can track their distribution and activity within biological systems .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have indicated that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence its biological activity. This allows researchers to tailor compounds with enhanced efficacy and reduced toxicity profiles .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

StudyFindings
Study 1 A derivative exhibited potent FGFR inhibitory activity with IC50 values of 7 nM against FGFR1, suggesting strong potential for cancer treatment .
Study 2 In vitro tests showed that another derivative inhibited migration and invasion of breast cancer cells, further supporting its therapeutic potential .
Study 3 Research into structural modifications revealed that specific substitutions could enhance binding affinity to FGFRs, paving the way for optimized drug candidates .

Chemical Properties and Synthesis Methods

This compound has a molecular formula of C₇H₄FIN₂ and a molecular weight of approximately 232.02 g/mol. Its synthesis typically involves halogenation reactions starting from simpler pyrrolo[2,3-b]pyridine derivatives. Common synthetic routes include:

  • Halogenation with N-fluorobenzenesulfonimide : This method utilizes fluorinating agents alongside iodine sources under acidic conditions.
  • Suzuki-Miyaura Coupling : This reaction enables the formation of biaryl compounds valuable in medicinal chemistry by reacting with arylboronic acids in the presence of palladium catalysts .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Reference
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 6-F, 3-I High reactivity at C3 for cross-coupling; moderate solubility
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-I Bulkier bromine may hinder solubility; used in Sonogashira couplings
6-Fluoro-1H-pyrrolo[2,3-b]pyridine 6-F Lacks iodine, limiting synthetic utility; improved solubility vs. iodinated analogs
5-Fluoro-1H-pyrrolo[2,3-b]pyridine 5-F Fluorine at C5 alters electronic distribution; lower metabolic stability

Key Findings :

  • The 3-iodo group in the target compound enables versatile modifications (e.g., Sonogashira, Suzuki couplings), unlike non-halogenated or fluoro-only analogs .
  • Fluorine at C6 enhances metabolic stability compared to C5-fluoro analogs, which may undergo faster hepatic clearance .

Core Heterocycle Comparisons: Pyrrolo vs. Thieno[2,3-b]pyridines

Table 2: Pyrrolo vs. Thieno[2,3-b]pyridine Scaffolds

Scaffold Key Differences Biological Relevance Reference
Pyrrolo[2,3-b]pyridine Nitrogen atom at position 7; forms H-bonds FGFR1 inhibition (IC₅₀ < 50 nM)
Thieno[2,3-b]pyridine Sulfur atom; poor aqueous solubility Anticancer activity (solubility-limited)

Key Findings :

  • Thieno[2,3-b]pyridines require solubilizing strategies (e.g., cyclodextrin formulations) for in vivo efficacy, whereas pyrrolo derivatives are more amenable to direct administration .

Solubility and Pharmacokinetic Considerations

Table 3: Solubility-Enhancing Modifications

Compound Modification Solubility Impact Reference
This compound None (parent compound) Moderate (predicted logP ~2.5)
N-Morpholinyl-pyrrolo derivatives Morpholine at C3 Enhanced solubility (logP reduced by ~1.0)
Thieno[2,3-b]pyridine + HP-β-CD Cyclodextrin formulation Solubility improved 10-fold

Key Findings :

  • The parent compound’s iodine and fluorine substituents balance lipophilicity and polarity, but further solubilizing groups (e.g., morpholine) are required for optimal pharmacokinetics .
  • Thieno[2,3-b]pyridines rely heavily on formulations for solubility, whereas pyrrolo derivatives achieve better baseline solubility .

Biological Activity

6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190319-92-6) is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features both fluorine and iodine substituents, which contribute to its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C7H4FIN2, with a molecular weight of 262.02 g/mol. It is characterized by high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for neurological applications. The compound acts as a substrate for CYP1A2 but does not inhibit other CYP enzymes such as CYP2C19 or CYP2D6 .

PropertyValue
Molecular Weight262.02 g/mol
Log P (octanol-water)2.52
Solubility0.595 mg/ml
GI AbsorptionHigh
BBB PermeantYes
CYP1A2 InhibitorYes

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties by targeting FGFR signaling pathways. For instance, one study reported that a related compound demonstrated IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7–712 nM) and effectively inhibited the proliferation of breast cancer cells while inducing apoptosis .

Inhibition of SGK-1 Kinase

Another significant aspect of this compound's biological activity is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various cellular processes including cell survival and proliferation. Compounds derived from pyrrolo[2,3-b]pyridine structures have shown promise in treating disorders mediated by SGK-1 activity .

Study on FGFR Inhibition

In a study focusing on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its strong inhibitory effects on FGFRs. The study demonstrated that this compound not only inhibited cell migration but also significantly reduced invasion capabilities in breast cancer cell lines .

Antioxidant and Anti-inflammatory Properties

Q & A

Q. What are the most reliable synthetic routes for preparing 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example, iodination at the 3-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Fluorination at the 6-position may involve fluorodeiodination using silver tetrafluoroborate (AgBF₄) or direct fluorination of a precursor with KF in DMSO. Key steps include protecting the pyrrole NH group (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended for unambiguous confirmation of the iodine and fluorine positions, especially if unexpected regioisomers form during synthesis .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., Bruton’s tyrosine kinase (BTK), BCR-Abl) due to its ability to occupy hydrophobic pockets in ATP-binding domains. Its iodine atom allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

  • Methodological Answer : Systematically modify substituents at the 3-iodo and 6-fluoro positions. For example:
  • Replace iodine with smaller halogens (Br, Cl) to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic properties.
  • Test derivatives in enzyme inhibition assays (e.g., BTK IC₅₀ measurements) and correlate with computational docking models. Evidence shows that IC₅₀ values <10 nM are achievable with optimized substituents .

Q. What experimental strategies resolve contradictions in kinase inhibition data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To address this:
  • Standardize assays using recombinant kinases and fixed ATP levels.
  • Perform kinetic studies (e.g., Kd measurements via surface plasmon resonance).
  • Validate findings with cellular assays (e.g., RIN5F cell models for insulinotropic activity) to confirm physiological relevance .

Q. How does fluorination at the 6-position influence the compound’s stability and reactivity?

  • Methodological Answer : Fluorine reduces electron density on the pyridine ring, decreasing susceptibility to oxidative degradation. Assess stability via accelerated degradation studies (e.g., exposure to H₂O₂ or UV light). Reactivity can be probed by monitoring cross-coupling efficiency (e.g., Pd-catalyzed reactions with aryl boronic acids). Fluorine’s inductive effect may also slow hydrolysis of adjacent functional groups .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling halogenation steps may lead to side reactions (e.g., over-iodination). Mitigation strategies include:
  • Using flow chemistry to control reaction exothermicity.
  • Optimizing solvent systems (e.g., toluene/EtOH for Suzuki couplings).
  • Implementing in-line purification (e.g., scavenger resins for iodine byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

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